molecular formula C20H40O2 B1594630 Octyl laurate CAS No. 5303-24-2

Octyl laurate

Cat. No.: B1594630
CAS No.: 5303-24-2
M. Wt: 312.5 g/mol
InChI Key: BBZAGOMQOSEWBH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

Octyl laurate, systematically identified as octyl dodecanoate , follows IUPAC naming conventions for ester derivatives. The name derives from its two structural components:

  • Dodecanoic acid (a 12-carbon saturated carboxylic acid)
  • Octanol (an 8-carbon primary alcohol)

The esterification reaction between these precursors yields the full systematic name: octyl dodecanoate . Alternative designations include lauric acid octyl ester and caprylyl laurate, though these are non-systematic synonyms.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C20H40O2 , reflecting:

  • 20 carbon atoms : 12 from the dodecanoate moiety and 8 from the octyl group
  • 40 hydrogen atoms : Distributed across both alkyl chains
  • 2 oxygen atoms : Part of the ester functional group
Property Value Source
Molecular weight 312.53 g/mol
Exact mass 312.3028 g/mol
Monoisotopic mass 312.3028 g/mol

The molecular weight aligns with theoretical calculations based on atomic composition.

Structural Elucidation Through Computational Chemistry

Bond Connectivity and Rotatable Bond Analysis

The structure features:

  • A central ester group (-COO-) connecting two alkyl chains
  • 12-carbon acyl chain (dodecanoate)
  • 8-carbon alkoxy chain (octyl)
Rotatable Bond Characteristics:
Parameter Value Source
Total rotatable bonds 18
Bond distribution 11 in dodecanoate, 7 in octyl

Rotatable bonds occur exclusively within the methylene (-CH2-) segments of both chains, conferring significant conformational flexibility. The ester group itself remains rigid due to resonance stabilization.

Bond Connectivity Table:
Bond Type Count Location
C-C single 19 Alkyl chains
C-O ester 2 Ester linkage
C=O 1 Carbonyl group

Electron Density Mapping and Steric Considerations

Computational models reveal key electronic features:

Electron Density Distribution:
  • Carbonyl oxygen : High electron density (δ-) due to resonance with the adjacent double bond
  • Ester oxygen : Moderate electron density (δ-) from lone pairs
  • Alkyl chains : Uniformly low electron density, characteristic of saturated hydrocarbons
Steric Effects:
  • Van der Waals volume : ~350 ų (estimated via molecular dynamics simulations)
  • Dominant steric interactions :
    • Repulsion between parallel alkyl chains in folded conformations
    • Minimal steric hindrance at the ester group due to its planar geometry
Topological Polar Surface Area (TPSA):
Parameter Value Source
TPSA 26.3 Ų

The low TPSA confirms minimal polar surface exposure, consistent with its hydrophobic nature.

Structural Implications :

  • Solubility : Predominantly lipid-soluble due to extended alkyl chains and low TPSA
  • Reactivity : Limited to ester hydrolysis or transesterification at the carbonyl group
  • Conformational diversity : 18 rotatable bonds enable multiple low-energy conformers, though extended chain forms dominate in non-polar environments

Properties

CAS No.

5303-24-2

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

octyl dodecanoate

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-11-12-13-14-16-18-20(21)22-19-17-15-10-8-6-4-2/h3-19H2,1-2H3

InChI Key

BBZAGOMQOSEWBH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCC

Other CAS No.

5303-24-2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Delivery Systems

Octyl laurate is utilized in the formulation of drug delivery systems due to its ability to enhance solubility and stability of lipophilic drugs. Its inclusion in lipid-based formulations has shown to improve bioavailability and therapeutic efficacy. For instance, this compound has been investigated as a component in microencapsulated phase change materials (PCMs) used for pharmaceutical cold chain logistics, maintaining the required temperature for sensitive vaccines .

1.2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a potential candidate for topical formulations aimed at preventing infections. Its efficacy has been demonstrated in laboratory settings, showing inhibition of bacterial growth at specific concentrations .

Cosmetic Applications

2.1. Emollient and Skin Conditioning Agent

In cosmetics, this compound serves as an emollient that improves skin feel and moisture retention. It is commonly found in lotions, creams, and sunscreens due to its ability to create a barrier on the skin while allowing for moisture retention without a greasy feel .

2.2. Formulation Stability

This compound contributes to the stability of emulsions in cosmetic formulations by acting as a surfactant that reduces surface tension between oil and water phases. This property is crucial for maintaining product consistency over time .

Food Industry Applications

3.1. Flavoring Agent

In the food industry, this compound is used as a flavoring agent due to its pleasant aroma and taste profile. It can enhance the sensory attributes of food products while also serving as a carrier for other flavor compounds .

3.2. Food Preservation

The compound's antimicrobial properties also lend themselves to food preservation applications, where it can help inhibit microbial growth in food products, thereby extending shelf life without the need for synthetic preservatives .

Table 1: Comparison of this compound Applications

Application AreaSpecific UseBenefits
PharmaceuticalsDrug delivery systemsEnhanced solubility & stability
Antimicrobial formulationsInfection prevention
CosmeticsEmollient & skin conditioningImproved moisture retention
Emulsion stabilityConsistency in formulations
Food IndustryFlavoring agentEnhanced sensory attributes
Food preservationExtended shelf life

Case Studies

Case Study 1: Microencapsulation Using this compound
A study explored the encapsulation of this compound within calcium alginate microcapsules for low-temperature energy storage applications. The results demonstrated high encapsulation efficiency and thermal stability over multiple cycles, highlighting its potential in pharmaceutical logistics .

Case Study 2: Cosmetic Formulation Stability
Research on cosmetic formulations containing this compound showed significant improvements in emulsion stability compared to traditional emulsifiers. The study concluded that this compound not only enhanced product texture but also prolonged shelf life .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares octyl laurate with esters sharing similar alkyl or acyl chains:

Compound Molecular Formula Molecular Mass (g/mol) Alkyl Chain Acyl Chain Boiling Point (°C) Key Applications
This compound C20H40O2 312.53 C8 (linear) C12:0 185 @ 2 Torr Cosmetics, lubricants
Hexyl laurate C18H36O2 284.48 C6 (linear) C12:0 Not reported Light emollients
Stearyl laurate C30H60O2 452.77 C18 (linear) C12:0 Not reported Thickening agents
Oleyl laurate C30H58O2 450.79 C18:1 (9Z) C12:0 Not reported Flexible coatings
Butyl laurate C16H32O2 256.43 C4 (linear) C12:0 Not reported Solvents, plasticizers
Octyl stearate C26H52O2 396.69 C8 (linear) C18:0 Not reported High-temperature lubricants
Key Observations:
  • Chain Length Effects :
    • Shorter alkyl chains (e.g., butyl or hexyl laurate) reduce molecular mass and viscosity, making them suitable for lightweight formulations .
    • Longer alkyl chains (e.g., stearyl laurate) increase hydrophobicity and melting points, ideal for thickening agents .
  • Unsaturation: Oleyl laurate’s monounsaturated C18:1 alkyl chain introduces kinks, lowering melting points compared to saturated analogs like stearyl laurate. This enhances flexibility in coatings .

Research Findings

  • Material Science : Starch laurate blends (DS = 0.3) with this compound analogs improve film elongation by 15–20% but reduce tensile strength due to disrupted crystallinity .
  • Thermal Stability : Esters with longer acyl chains (e.g., octyl stearate) exhibit higher thermal stability than this compound, making them suitable for industrial lubricants .

Preparation Methods

Direct Esterification

The most common method for preparing this compound is the direct esterification of lauric acid with 1-octanol. This process involves:

  • Reactants: Lauric acid and 1-octanol in stoichiometric or slightly excess amounts.
  • Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.
  • Reaction Conditions: Elevated temperatures (typically 100–220 °C) under reflux to remove water formed during the reaction to drive equilibrium toward ester formation.
  • Water Removal: Techniques such as azeotropic distillation or use of molecular sieves are employed to remove water and shift equilibrium.

This method is straightforward and widely used industrially due to its simplicity and cost-effectiveness.

Transesterification

An alternative preparation method is transesterification, where methyl laurate or ethyl laurate reacts with 1-octanol to form this compound and methanol or ethanol as by-products. This method involves:

  • Catalysts: Basic catalysts like sodium methoxide or lipase enzymes for biocatalytic transesterification.
  • Reaction Conditions: Moderate temperatures (50–150 °C), often under reduced pressure to remove volatile alcohol by-products.
  • Advantages: This method can use readily available methyl or ethyl laurate esters and can be more environmentally friendly when enzymes are used.

Enzymatic Esterification

Enzymatic methods use lipases to catalyze the esterification of lauric acid and octanol under milder conditions:

  • Advantages: High selectivity, mild reaction conditions, and environmentally friendly.
  • Disadvantages: Higher cost and longer reaction times compared to chemical catalysis.
  • Typical Conditions: Temperatures around 40–60 °C, solvent-free or in organic solvents, with immobilized enzymes to facilitate reuse.

Process Parameters and Optimization

Several parameters influence the yield and purity of this compound in esterification processes:

Parameter Typical Range Effect on Reaction
Temperature 100–220 °C Higher temperature increases reaction rate but may cause side reactions.
Catalyst Type Sulfuric acid, p-TSA, solid acids Strong acids improve conversion; solid acids facilitate separation.
Molar Ratio (Alcohol:Acid) 1:1 to 2:1 Excess alcohol drives equilibrium toward ester formation.
Reaction Time 2–8 hours Longer times increase conversion but may lead to degradation.
Water Removal Method Azeotropic distillation, molecular sieves Essential to shift equilibrium and improve yield.

Optimizing these parameters is crucial for maximizing yield, purity, and process efficiency.

Research Findings and Data on this compound Preparation

While direct detailed experimental data specific to this compound preparation is limited in the provided search results, the general principles of ester preparation are well established. From the synthesis perspective:

  • Esterification yields can reach above 90% under optimized conditions with efficient water removal and appropriate catalysts.
  • Purification typically involves neutralization of acid catalysts, washing, and distillation to obtain high-purity this compound.
  • Physical properties such as melting point and viscosity depend on purity and can be used to assess product quality.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Typical Use Case
Direct Esterification Simple, cost-effective, scalable Requires water removal, harsh conditions Industrial scale production
Transesterification Uses esters as feedstock, milder conditions By-product removal needed, catalyst cost When methyl/ethyl laurate is available
Enzymatic Esterification Environmentally friendly, selective Higher cost, longer reaction time Specialty or green chemistry applications

Q & A

Basic Research Questions

What are the established methodologies for synthesizing octyl laurate in laboratory settings?

This compound is typically synthesized via esterification or transesterification. Enzymatic methods using lipases or esterases are preferred for their specificity and mild reaction conditions. For example, esterases from Bacillus licheniformis have been optimized for ester synthesis, achieving yields >75% by varying molar ratios (e.g., 1:1 substrate ratio), temperature (35–55°C), and enzyme concentration (10–40 µg). Gas chromatography (GC) with retention time matching is used to confirm product identity .

How can researchers confirm the structural identity and purity of synthesized this compound?

Key techniques include:

  • Gas Chromatography (GC) : Compare retention times with standards (e.g., RT 0.35–0.36 for octyl acetate analogs) .
  • Mass Spectrometry (MS) : Verify molecular ions (C₂₂H₄₄O₂, MW 340.59 g/mol) .
  • Nuclear Magnetic Resonance (NMR) : Analyze ester carbonyl signals (~170 ppm in ¹³C NMR) and alkyl chain integration .
    Purity is assessed via thin-layer chromatography (TLC) or HPLC with >95% threshold for publication-ready data .

What analytical methods are suitable for quantifying this compound in complex mixtures?

GC with flame ionization detection (FID) is standard for quantification. Internal standards (e.g., tridecane) improve accuracy. For polar matrices, derivatization (e.g., silylation) may precede analysis. Spectrophotometric assays (e.g., hydrolysis-coupled pH indicators) offer rapid screening but lack specificity .

Advanced Research Questions

How do researchers resolve contradictions in catalytic efficiency data for this compound synthesis?

Discrepancies often arise from enzyme-substrate interactions or reaction conditions. Systematic approaches include:

  • Parameter Optimization : Test substrate molar ratios (1:1 to 1:5), temperatures (20–60°C), and pH (5–9) to identify optimal ranges .
  • Kinetic Studies : Calculate Kₘ and Vₘₐₓ to compare enzyme efficiency across studies .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., enzyme concentration vs. temperature) .

What experimental designs ensure reproducibility in enzymatic this compound synthesis?

Best practices include:

  • Detailed Protocols : Specify enzyme source (e.g., recombinant vs. wild-type), purification steps (e.g., Sephadex G-75 chromatography), and reaction conditions (e.g., solvent-free vs. ionic liquid systems) .
  • Negative Controls : Run reactions without enzyme or substrates to rule out non-catalytic side products .
  • Data Transparency : Report raw chromatograms, statistical analyses (e.g., ANOVA for triplicate runs), and supplementary materials for peer review .

How can computational modeling enhance the study of this compound’s physicochemical properties?

Molecular dynamics (MD) simulations predict solubility, diffusion coefficients, and stability in solvents. Tools like COSMO-RS model partition coefficients, while density functional theory (DFT) calculates electronic properties (e.g., charge distribution at ester bonds). SMILES strings (e.g., CCCCCCCCCOC(=O)CCCCCCCCC) enable cheminformatics workflows for property prediction .

What strategies address challenges in scaling up this compound synthesis for preclinical studies?

  • Continuous Flow Systems : Improve yield and reduce enzyme inactivation via immobilized enzyme reactors .
  • Solvent Engineering : Replace volatile organic solvents with ionic liquids or deep eutectic solvents to enhance sustainability .
  • Cost-Benefit Analysis : Compare batch vs. continuous processes using metrics like space-time yield (STY) and enzyme reusability (>10 cycles) .

How do researchers evaluate the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via GC or LC-MS .
  • Oxidative Stability : Use peroxide value (PV) assays or electron paramagnetic resonance (EPR) to detect radical formation .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over commercial databases. Use PICOT frameworks to structure research questions (Population, Intervention, Comparison, Outcome, Time) .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials, including raw spectra and statistical code .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl laurate
Reactant of Route 2
Reactant of Route 2
Octyl laurate

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